Terbutaline hemisulfate Terbutaline hemisulfate The beta-2 adrenergic agonists are a large group of drugs that mimic the actions of naturally occurring catecholamines such as norepinephrine, epinephrine and dopamine. Direct agonists directly interact with the adrenergic receptors, whereas indirect agonists typically stimulate the release of endogenous catecholamines. The beta-2 adrenergic agonists act mainly on the smooth muscle of the vasculature, bronchial tree, intestines and uterus. These agents also act on the liver stimulating glycogenolysis and release of glucose from the liver and muscle (particularly if used in high doses). The beta-2 adrenergic agonists are used largely as bronchodilators in the management of asthma, both in control of acute symptomatic attacks as well as chronic, long term prevention and management. These agents are some of the most commonly prescribed drugs for asthma and are widely used and proven to be well tolerated and safe. The use of beta adrenergic agonists in asthma has not been associated with elevations in serum aminotransferase or alkaline phosphatase levels or in causing clinically apparent liver disease. When given in large doses or after intentional overdose, beta adrenergic agonists can cause liver injury. Most case reports of liver damage from these agents have been associated with their use in control of premature labor (for their effects on relaxation of uterine smooth muscle). The liver injury typically arises within a few days of starting high dose intravenous beta adrenergic agonists, is usually asymptomatic, not associated with jaundice, and rapidly reversed once the medication is stopped.
Terbutaline Sulfate is the sulfate salt form of terbutaline, an ethanolamine derivative with bronchodilating and tocolytic properties. Terbutaline sulfate selectively binds to and activates beta-2 adrenergic receptors, leading to intracellular adenyl cyclase activation via a trimeric G protein and subsequent increase in cyclic cAMP production. Increased cAMP levels result in relaxation of bronchial and vascular smooth muscle mediated through the activation of protein kinase A (PKA), which phosphorylates proteins in control of muscle tone. cAMP also inhibits calcium ion release from intracellular stores, reduces calcium entry into cells and induces the sequestration of intracellular calcium all of which aids the relaxation of airway muscles. Terbutaline sulfate also increases mucociliary clearance and reduces release of inflammatory cell mediators.
Terbutaline sulfate is an ethanolamine sulfate salt. It derives from a terbutaline.
Brand Name: Vulcanchem
CAS No.: 23031-32-5
VCID: VC0003977
InChI: InChI=1S/2C12H19NO3.H2O4S/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h2*4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)
SMILES: CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.[O-]S(=O)(=O)[O-]
Molecular Formula: C24H40N2O10S
Molecular Weight: 548.6 g/mol

Terbutaline hemisulfate

CAS No.: 23031-32-5

Inhibitors

VCID: VC0003977

Molecular Formula: C24H40N2O10S

Molecular Weight: 548.6 g/mol

Terbutaline hemisulfate - 23031-32-5

CAS No. 23031-32-5
Product Name Terbutaline hemisulfate
Molecular Formula C24H40N2O10S
Molecular Weight 548.6 g/mol
IUPAC Name tert-butyl-[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]azanium;sulfate
Standard InChI InChI=1S/2C12H19NO3.H2O4S/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h2*4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)
Standard InChIKey KFVSLSTULZVNPG-UHFFFAOYSA-N
SMILES CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.[O-]S(=O)(=O)[O-]
Canonical SMILES CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.[O-]S(=O)(=O)[O-]
Description The beta-2 adrenergic agonists are a large group of drugs that mimic the actions of naturally occurring catecholamines such as norepinephrine, epinephrine and dopamine. Direct agonists directly interact with the adrenergic receptors, whereas indirect agonists typically stimulate the release of endogenous catecholamines. The beta-2 adrenergic agonists act mainly on the smooth muscle of the vasculature, bronchial tree, intestines and uterus. These agents also act on the liver stimulating glycogenolysis and release of glucose from the liver and muscle (particularly if used in high doses). The beta-2 adrenergic agonists are used largely as bronchodilators in the management of asthma, both in control of acute symptomatic attacks as well as chronic, long term prevention and management. These agents are some of the most commonly prescribed drugs for asthma and are widely used and proven to be well tolerated and safe. The use of beta adrenergic agonists in asthma has not been associated with elevations in serum aminotransferase or alkaline phosphatase levels or in causing clinically apparent liver disease. When given in large doses or after intentional overdose, beta adrenergic agonists can cause liver injury. Most case reports of liver damage from these agents have been associated with their use in control of premature labor (for their effects on relaxation of uterine smooth muscle). The liver injury typically arises within a few days of starting high dose intravenous beta adrenergic agonists, is usually asymptomatic, not associated with jaundice, and rapidly reversed once the medication is stopped.
Terbutaline Sulfate is the sulfate salt form of terbutaline, an ethanolamine derivative with bronchodilating and tocolytic properties. Terbutaline sulfate selectively binds to and activates beta-2 adrenergic receptors, leading to intracellular adenyl cyclase activation via a trimeric G protein and subsequent increase in cyclic cAMP production. Increased cAMP levels result in relaxation of bronchial and vascular smooth muscle mediated through the activation of protein kinase A (PKA), which phosphorylates proteins in control of muscle tone. cAMP also inhibits calcium ion release from intracellular stores, reduces calcium entry into cells and induces the sequestration of intracellular calcium all of which aids the relaxation of airway muscles. Terbutaline sulfate also increases mucociliary clearance and reduces release of inflammatory cell mediators.
Terbutaline sulfate is an ethanolamine sulfate salt. It derives from a terbutaline.
Related CAS 23031-25-6 (Parent)
Solubility 41.1 [ug/mL]
Synonyms Arubendol
Asthmoprotect
Brethaire
Brethine
Bricanyl
Bricanyl SA
Butaliret
Butalitab
Contimit
KWD 2019
KWD-2019
KWD2019
Monovent
Taziken
Tedipulmo
Terbasmin
Terbul
Terbutalin AL
Terbutalin ratiopharm
Terbutalin Stada
terbutalin von ct
Terbutalin-ratiopharm
Terbutaline
Terbutaline Sulfate
Terbuturmant
Reference [1]. Mohamed Ismail NA, et al. Nifedipine versus terbutaline for tocolysis in external cephalic version. Int J Gynaecol Obstet. 2008 Sep;102(3):263-6.
[2]. Terbutaline
PubChem Compound 31620
Last Modified Nov 11 2021
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